molecular formula C15H16ClNO3S B2411443 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide CAS No. 1351647-42-1

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide

Cat. No. B2411443
CAS RN: 1351647-42-1
M. Wt: 325.81
InChI Key: WREUTEWTIUHEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-hydroxy-N-(propylcarbamoyl)benzenesulfonamide” is a chemical compound with the molecular formula C10H13ClN2O4S . It has an average mass of 292.739 Da and a monoisotopic mass of 292.028442 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized by reacting N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-hydroxy-N-(propylcarbamoyl)benzenesulfonamide” includes 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . The compound has a polar surface area of 104 Ų and a molar refractivity of 67.9±0.4 cm³ .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ and a molar volume of 205.9±3.0 cm³ . It has a polarizability of 26.9±0.5 10^-24 cm³ and a surface tension of 53.8±3.0 dyne/cm .

Scientific Research Applications

Synthesis and Bioactivity

  • Design and Synthesis for Anticancer Applications

    A study highlighted the synthesis of sulfonamide derivatives, including structures similar to 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide, which showed cytotoxic activities against cancer cells. These compounds demonstrated significant inhibition of carbonic anhydrase (CA) IX and XII, which are enzymes involved in tumor growth and metastasis. The research suggests the potential of these compounds in developing novel anticancer agents (Gul et al., 2016).

  • Development as Progesterone Receptor Antagonists

    Another study reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, structurally related to the chemical , as nonsteroidal progesterone receptor (PR) antagonists. These compounds are explored for treating diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, demonstrating the versatility of sulfonamide derivatives in medical research (Yamada et al., 2016).

Antimicrobial and Antifungal Activities

  • Synthesis for Antimicrobial and Antifungal Screening: Research on novel azetidin-2-ones containing sulfonamide groups, similar to the compound of interest, showed potent antifungal activity against Aspergillus niger and Aspergillus flavus. These findings indicate the potential of these compounds in developing new antimicrobial and antifungal agents (Gupta & Halve, 2015).

Sensor Development and Bioimaging

  • Chemosensing Probe for Sn2+ Ions: A study demonstrated the use of a sulfonamide-based compound as a chemosensing probe for the selective and sensitive detection of Sn2+ ions in an aqueous solution. This research showcases the application of sulfonamide derivatives in developing sensors for environmental monitoring and bioimaging applications (Ravichandiran et al., 2020).

Enzyme Inhibition for Therapeutic Purposes

  • Inhibition of Carbonic Anhydrase for Cancer Therapy: Ureido-substituted benzenesulfonamides, closely related to this compound, have been found to potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. This illustrates the compound's relevance in researching targeted cancer therapies (Pacchiano et al., 2011).

properties

IUPAC Name

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c16-13-6-8-15(9-7-13)21(19,20)17-11-14(18)10-12-4-2-1-3-5-12/h1-9,14,17-18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREUTEWTIUHEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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